PROP-2-YN-1-YL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE
Overview
Description
Prop-2-yn-1-yl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a prop-2-yn-1-yl group, a benzoylamino moiety, and a 4-fluorophenyl group attached to an acrylate backbone
Preparation Methods
The synthesis of PROP-2-YN-1-YL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the prop-2-yn-1-yl group: This can be achieved through the alkylation of propargyl alcohol with an appropriate alkyl halide.
Introduction of the benzoylamino group: This step involves the acylation of an amine with benzoyl chloride to form the benzoylamino moiety.
Attachment of the 4-fluorophenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 4-fluorophenylboronic acid and an appropriate halide.
Formation of the acrylate backbone: The final step involves the esterification of the intermediate compound with acrylic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Prop-2-yn-1-yl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or 4-fluorophenyl groups, leading to the formation of substituted products.
Addition: The acrylate moiety can undergo addition reactions with nucleophiles or electrophiles, resulting in various addition products.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and mild oxidizing or reducing agents for redox reactions.
Scientific Research Applications
Prop-2-yn-1-yl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is investigated for its use in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of PROP-2-YN-1-YL (2Z)-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It can interact with enzymes or receptors, modulating their activity and leading to downstream biological effects.
Inhibition of specific pathways: The compound may inhibit key pathways involved in cell proliferation, apoptosis, or other cellular processes.
Generation of reactive intermediates: During its metabolism, the compound may generate reactive intermediates that can interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
Prop-2-yn-1-yl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl 2-(benzoylamino)-3-phenylacrylate: This compound lacks the fluorine atom on the phenyl ring, which may result in different chemical reactivity and biological activity.
Prop-2-yn-1-yl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate: The presence of a chlorine atom instead of fluorine can lead to variations in the compound’s properties and applications.
Prop-2-yn-1-yl 2-(benzoylamino)-3-(4-methylphenyl)acrylate:
Properties
IUPAC Name |
prop-2-ynyl (Z)-2-benzamido-3-(4-fluorophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-2-12-24-19(23)17(13-14-8-10-16(20)11-9-14)21-18(22)15-6-4-3-5-7-15/h1,3-11,13H,12H2,(H,21,22)/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIRWCDOCFOXOO-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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